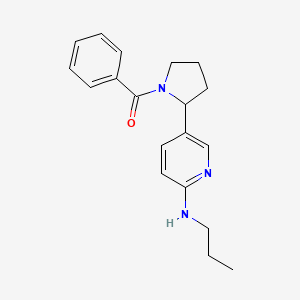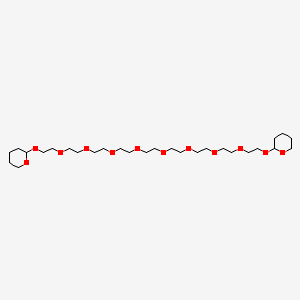
Thp-peg9-thp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thp-peg9-thp: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thp-peg9-thp is synthesized through a series of chemical reactions involving the attachment of tetrahydropyranyl (THP) groups to a polyethylene glycol (PEG) chain. The process typically involves the use of protective groups and specific reaction conditions to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is purified through various chromatographic techniques to achieve high purity levels required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Thp-peg9-thp undergoes various chemical reactions, including:
Oxidation: The THP groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the PEG chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the THP groups can lead to the formation of aldehydes or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Thp-peg9-thp has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein function and regulation by enabling targeted protein degradation.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
Thp-peg9-thp functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The compound connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating its levels within the cell .
Vergleich Mit ähnlichen Verbindungen
Thp-peg8-thp: Similar structure but with a shorter PEG chain.
Thp-peg10-thp: Similar structure but with a longer PEG chain.
Ms-peg9-thp: Contains a mesylate group instead of a second THP group
Uniqueness: Thp-peg9-thp is unique due to its specific PEG chain length and the presence of two THP groups, which provide optimal properties for use in PROTAC synthesis. The compound’s structure allows for efficient protein degradation and high selectivity in targeting specific proteins .
Eigenschaften
Molekularformel |
C28H54O12 |
|---|---|
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C28H54O12/c1-3-7-37-27(5-1)39-25-23-35-21-19-33-17-15-31-13-11-29-9-10-30-12-14-32-16-18-34-20-22-36-24-26-40-28-6-2-4-8-38-28/h27-28H,1-26H2 |
InChI-Schlüssel |
QYGWICKIIYVGHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


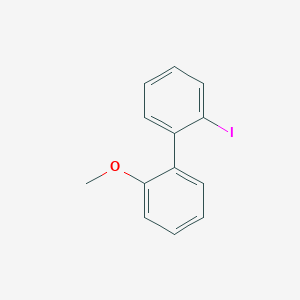

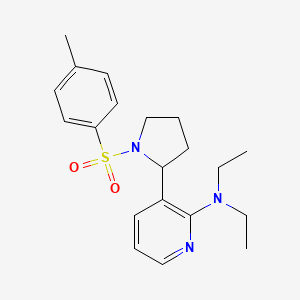
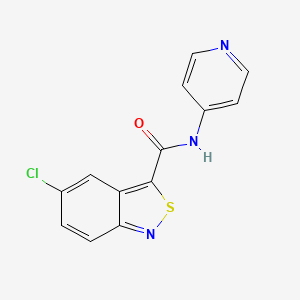

![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
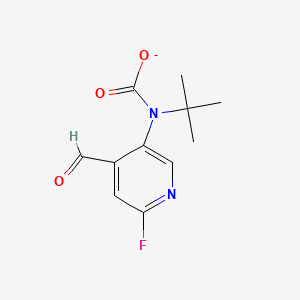
![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
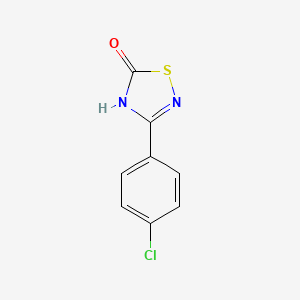
![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)
